Picolinamide

概要

説明

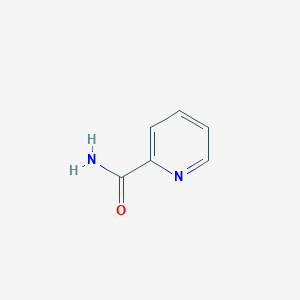

Picolinamide (Pyridine-2-carboxamide, C₆H₆N₂O) is a pyridine derivative characterized by a carboxamide group at the 2-position of the aromatic ring. Its molecular weight is 122.12 g/mol, and it exhibits a planar structure due to conjugation between the pyridine nitrogen and the amide group. This configuration imparts unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry, agrochemicals, and material science . This compound derivatives are explored for their affinity to metabotropic glutamate receptors (mGlu4), kinase inhibition (e.g., FLT3), and antimicrobial activities .

準備方法

Coupling Reactions Using Acid Chlorides and Mixed Anhydrides

The most widely employed strategy for picolinamide synthesis involves activating picolinic acid derivatives as electrophilic intermediates, followed by coupling with amines. Patent WO2021076681A1 outlines a scalable process where 4-methoxy-3-acyloxypicolinic acid (Formula B) reacts with 2-amino-L-alaninate esters (Formula C/C1) using coupling reagents such as pivaloyl chloride . The reaction proceeds via mixed anhydride or acid chloride intermediates, generated by treating picolinic acid with chloroformates (e.g., ethyl chloroformate) or thionyl chloride .

Mechanistic Insights :

-

Step 1 : Activation of picolinic acid (Formula B, Z = H) with propionyl chloride in the presence of triethylamine forms the corresponding acid chloride (Z = CH₃CH₂CO) .

-

Step 2 : The acid chloride reacts with the amine salt of Formula C (X = Cl, Br) under basic conditions (pyridine or DMAP) to yield this compound (Formula A) .

-

Solvents : Dichloromethane (DCM), tetrahydrofuran (THF), or toluene are preferred for their ability to stabilize reactive intermediates .

Key Advantages :

Enantioselective Synthesis via Copper-Catalyzed Cross-Coupling

For chiral picolinamides, WO2021076681A1 describes a copper-catalyzed cross-coupling between o-tolylmagnesium halides and epoxides to construct stereocenters . This method addresses the challenge of manufacturing enantiomerically enriched intermediates at scale:

Procedure :

-

Grignard Formation : o-Tolylmagnesium bromide is prepared from 2-bromotoluene and magnesium in THF .

-

Cross-Coupling : The Grignard reagent reacts with trans-2,3-epoxybutane (Formula G2) in the presence of CuI (5 mol%), yielding a diastereomerically pure alcohol (Formula D2) .

-

Acylation : The alcohol is acylated with pivaloyl chloride using DMAP as a catalyst, forming a protected intermediate (Formula F) .

Stereochemical Control :

-

Enantiomeric excess (ee) >98% is achieved through ligand-assisted catalysis, with bisoxazoline ligands coordinating copper to induce asymmetry .

Lipase-Catalyzed Kinetic Resolution

To resolve racemic mixtures of this compound precursors, WO2021076681A1 employs immobilized lipases (e.g., Candida antarctica Lipase B) for kinetic resolution . This green chemistry approach selectively acylates one enantiomer, leaving the other unreacted:

Process Parameters :

-

Outcome : The (S)-enantiomer remains unmodified (ee >99%), while the (R)-enantiomer is converted to its acetate derivative .

Scalability :

Manganese-Catalyzed C–H Activation

Recent advances in C–H functionalization, as demonstrated in Frontiers in Chemistry (2022), enable direct modification of this compound derivatives. A manganese-catalyzed protocol couples N-phenylthis compound with potassium trifluoro(phenyl)borate to form biaryl products :

Reaction Setup :

Applications :

Early Synthetic Approaches

Historical methods, such as those in US3228950A, rely on straightforward condensation followed by crystallization:

Example :

-

3-Hydroxy-picolinic acid is treated with methylamine in ethanol, yielding N-methylthis compound after crystallization from isopropanol .

-

Limitations : Low enantiocontrol and moderate yields (50–60%) .

Comparative Analysis of Preparation Methods

The table below evaluates key synthetic routes based on efficiency, stereochemical outcome, and scalability:

| Method | Reagents/Catalysts | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Acid Chloride Coupling | Pivaloyl chloride, DMAP | >80 | N/A | Industrial |

| Cu-Catalyzed Cross-Coupling | CuI, bisoxazoline ligand | 75 | >98 | Pilot-scale |

| Lipase Resolution | CalB, vinyl acetate | 45* | >99 | Bench-scale |

| Mn-Catalyzed C–H Activation | Mn(acac)₂, TsCl | 62 | N/A | Research |

| Historical Condensation | Methylamine, EtOH | 50–60 | N/A | Obsolete |

*Theoretical maximum yield for kinetic resolution is 50%.

化学反応の分析

反応の種類: ピコリンアミドは、以下を含むさまざまな化学反応を起こします。

酸化: ピコリンアミドは、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて、ピコリン酸に酸化できます。

還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を用いて、2-アミノメチルピリジンに還元できます。

置換: ピコリンアミドは、求核置換反応に参加することができます。この反応では、アミド基が他の官能基に置換されます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 塩基性または酸性条件下でのさまざまな求核剤。

主要な生成物:

酸化: ピコリン酸。

還元: 2-アミノメチルピリジン。

4. 科学研究における用途

ピコリンアミドは、科学研究において幅広い用途があります。

化学: 配位化学における配位子として、および有機合成における構成要素として使用されます。

生物学: ピコリンアミド誘導体は、抗真菌および抗菌特性について研究されています。

医学: ピコリンアミドベースの化合物は、血管内皮増殖因子受容体-2(VEGFR-2)の阻害剤として潜在的な可能性を示しており、癌治療の候補となっています.

科学的研究の応用

Medicinal Chemistry

Picolinamide and its derivatives have been extensively studied for their potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the efficacy of this compound derivatives as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial target in cancer therapy. For instance, a series of novel this compound-based compounds were synthesized and evaluated for their antiproliferative activity against lung (A549) and liver (HepG2) cancer cell lines. Compounds such as 8j and 8l demonstrated significant inhibitory effects with IC50 values ranging from 12.5 to 25.6 μM, outperforming established drugs like Sorafenib and Axitinib .

Kinase Inhibition

This compound derivatives have also shown promise as kinase inhibitors. Research indicates that these compounds can modulate signaling pathways involved in cell proliferation and survival, making them potential candidates for treating various malignancies .

Enzyme Inhibition

The ability of this compound to serve as a scaffold for enzyme inhibitors has been explored, particularly in the context of anti-inflammatory and anti-diabetic agents. Its structural features allow for the design of selective inhibitors targeting specific enzymes involved in disease processes.

Agricultural Applications

This compound derivatives are being investigated for their use as agrochemicals, particularly in pest control.

Fungicidal Activity

Certain this compound compounds have demonstrated effective fungicidal properties against plant pathogens. For example, specific derivatives have been formulated into pesticides to control fungal diseases in crops, showcasing their potential as environmentally friendly alternatives to traditional chemical pesticides .

Herbicide Development

Research has also indicated that this compound derivatives can be used to develop new herbicides that target specific weed species while minimizing harm to crops. This selectivity is crucial for sustainable agricultural practices .

Material Science

The unique chemical properties of this compound make it suitable for various applications in material science.

Polymer Synthesis

This compound serves as a building block for synthesizing polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable for developing advanced materials used in packaging and construction.

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand to form complexes with transition metals. These complexes are studied for their electronic properties and potential applications in catalysis and sensor technology.

Summary Table: Applications of this compound

| Application Area | Specific Uses | Notable Compounds/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, kinase inhibitors | VEGFR-2 inhibitors (e.g., 8j, 8l) |

| Agricultural Science | Fungicides, herbicides | Effective against plant pathogenic fungi |

| Material Science | Polymer synthesis, coordination chemistry | Enhanced material properties |

Case Studies

-

Case Study 1: VEGFR-2 Inhibition

A study published in Nature detailed the synthesis of novel this compound derivatives that effectively inhibited VEGFR-2 activity in vitro, leading to reduced tumor growth in xenograft models . -

Case Study 2: Fungicidal Efficacy

Research conducted by DOW AGROSCIENCES LLC demonstrated that specific this compound derivatives exhibited potent activity against various fungi affecting crops, suggesting their viability as new agricultural fungicides .

作用機序

ピコリンアミドとその誘導体の作用機序には、特定の分子標的の阻害が含まれます。例えば、ピコリンアミドベースの抗真菌剤は、脂質転移タンパク質Sec14pを標的とし、真菌細胞における脂質恒常性を破壊します。 この阻害は、真菌タンパク質に対して選択的であり、哺乳類細胞への影響を最小限に抑えます . 癌治療では、ピコリンアミド誘導体はVEGFR-2を阻害し、腫瘍血管新生に関与するシグナル伝達経路を遮断します .

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzamide Derivatives

Benzamide derivatives, which replace the pyridine ring with a benzene ring, exhibit distinct biological and synthetic profiles:

- Enzyme Inhibition : In FLT3-ITD-driven leukemia models, benzamide-containing HSN286 showed 97% FLT3 inhibition at 500 nM, whereas picolinamide analogs (compounds 10 and 11) achieved only 75% and 43%, respectively. This suggests reduced kinase binding efficiency in picolinamides, likely due to steric hindrance from the pyridine nitrogen .

- Synthetic Accessibility : Benzamide reacts readily with oxalyl chloride to form acyl chlorides, enabling straightforward amide bond formation. In contrast, this compound requires coupling agents like DCC and HOBT, complicating synthesis .

Table 1: Comparison of Benzamide and this compound Derivatives

Nicotinamide and Isonicotinamide

Nicotinamide (pyridine-3-carboxamide) and isonicotinamide (pyridine-4-carboxamide) differ in carboxamide positioning, leading to divergent physicochemical and biological behaviors:

- Thermodynamic Properties : this compound has a higher heat of fusion (24.7 kJ/mol) compared to nicotinamide (17.5 kJ/mol), resulting in lower aqueous solubility. This impacts formulation strategies for drug development .

- Receptor Binding : In mGlu4 ligands, this compound derivatives with 3-methylthio substitutions (e.g., compound 10, IC₅₀ = 4.9 nM) outperform nicotinamide analogs due to enhanced hydrophobic interactions and metabolic stability .

N-Phenylthis compound Derivatives

Substituents on the phenyl ring of N-phenylpicolinamides significantly influence bioactivity:

- Affinity Optimization : Introducing a 3-methylthio group (compound 10) improved mGlu4 binding by 2.8-fold over the 3-methoxy analog (compound 9, IC₅₀ = 13.7 nM). The thiomethyl group enhances lipophilicity and reduces metabolic oxidation, addressing stability issues in CNS-targeting radioligands .

- Structural Tolerance : Chlorine or fluorine at the 4-phenyl position (compounds 11–14) maintained affinity, suggesting flexibility in steric modifications .

Table 3: SAR of N-Phenylthis compound Derivatives

| Compound | Substituent (R) | mGlu4 IC₅₀ (nM) | Metabolic Stability |

|---|---|---|---|

| 9 | 3-OCH₃ | 13.7 | Low |

| 10 | 3-SCH₃ | 4.9 | High |

| 11 | 4-Cl | 5.2 | Moderate |

Functional Comparisons in Agrochemical and Pharmaceutical Contexts

- Antifungal Activity : this compound derivatives with methylthiophenyl groups (e.g., Dow Agrosciences’ patented compounds) exhibit potent fungicidal activity, attributed to sulfur-mediated membrane disruption .

- CNS Drug Development : Despite challenges like blood-brain barrier (BBB) permeability, this compound’s metabolic stability makes it a candidate for PET radioligands targeting mGlu4 .

生物活性

Picolinamide, a derivative of pyridine, has garnered attention for its diverse biological activities, particularly in the fields of oncology, metabolic disorders, and antimicrobial applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound and its derivatives.

Overview of this compound

This compound is characterized by its pyridine ring structure with an amide functional group. Its unique chemical properties allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the potential of this compound derivatives as antitumor agents. A notable compound, N-Methyl-picolinamide-4-thiol (referred to as 6p ), demonstrated significant anti-proliferative effects against human cancer cell lines, outperforming established drugs like sorafenib.

Key Findings:

- Inhibition Profile : Compound 6p displayed selective inhibition of Aurora-B kinase , achieving 87% inhibition at a concentration of 10 μM. This selectivity correlates with its broad-spectrum anti-proliferative activity ( ).

| Compound | % Inhibition at 10 μM |

|---|---|

| Aurora-A | -18 |

| Aurora-B | 87 |

| Axl | -1 |

| Flt3 | -6 |

| KDR | 7 |

| PDGFRα | 0 |

This data suggests that targeting Aurora-B kinase may be a viable strategy for developing new cancer therapies based on this compound derivatives.

Metabolic Activity

This compound has also been studied for its role in metabolic regulation, particularly as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is crucial in the conversion of cortisone to cortisol, influencing glucose metabolism and insulin sensitivity.

Research Highlights:

- A series of 6-substituted this compound derivatives were synthesized and evaluated, leading to the identification of a potent compound that significantly reduced fasting blood glucose and insulin levels in diabetic mouse models ( ).

- The lead compound exhibited high metabolic stability and efficacy in vivo, indicating its potential for managing metabolic syndrome.

Antimicrobial Properties

The antimicrobial activity of this compound derivatives has been extensively investigated, particularly against resistant bacterial strains such as Clostridium difficile (C. difficile) and Methicillin-resistant Staphylococcus aureus (MRSA).

Structure-Activity Relationship (SAR) Studies:

- SAR studies have revealed that specific modifications to the this compound structure can enhance selectivity and potency against target bacteria. For instance, certain derivatives exhibited a remarkable selectivity ratio of up to 1024-fold against C. difficile compared to MRSA ( ).

| Compound | MIC against C. difficile (μg/mL) | MIC against MRSA (μg/mL) | Selectivity Ratio |

|---|---|---|---|

| This compound 87 | 0.125 | 128 | 1024 |

| This compound 116 | 0.50 | >128 | >256 |

These findings underscore the potential for developing targeted antibiotics that minimize disruption to beneficial gut flora while effectively treating infections.

Case Studies

Several case studies illustrate the practical applications of this compound derivatives:

- Antitumor Efficacy : In vitro studies demonstrated that compound 6p not only inhibited cancer cell proliferation but also induced apoptosis in various cancer lines.

- Diabetes Management : In a pharmacodynamic model involving high-fat diet-induced diabetes in mice, treatment with optimized this compound derivatives resulted in significant improvements in glucose homeostasis.

- Antimicrobial Selectivity : this compound derivatives were tested against common gut bacteria, revealing their ability to selectively target pathogenic strains without adversely affecting beneficial microbiota.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for picolinamide, and how can researchers optimize yields while minimizing impurities?

- Methodological Answer: this compound is typically synthesized via amidation of picolinic acid using coupling agents like EDCl/HOBt or via nucleophilic substitution of picolinoyl chloride. To optimize yields:

- Use stoichiometric control (1:1.2 molar ratio of picolinic acid to amine) to reduce side products .

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Data Table:

| Method | Yield (%) | Purity (HPLC) | Key Impurities |

|---|---|---|---|

| EDCl/HOBt coupling | 78–85 | ≥98% | Unreacted picolinic acid |

| Picolinoyl chloride | 65–72 | ≥95% | Chloride byproducts |

Q. How can researchers characterize this compound derivatives to confirm structural identity and purity?

- Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR: ¹H/¹³C NMR to verify amide bond formation (δ ~8.5 ppm for pyridinyl protons; carbonyl signal at ~168 ppm in ¹³C) .

- X-ray crystallography: Resolve hydrogen-bonding patterns (e.g., N–H···O interactions in cocrystals) .

- Elemental analysis: Confirm C, H, N content within ±0.4% of theoretical values .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer:

- Enzyme inhibition: Use PARP inhibition assays (e.g., NAD⁺ depletion measurement at 340 nm) with IC₅₀ calculations .

- Microbial metabolism: Monitor oxidative pathways in Gram-negative bacteria via LC-MS (e.g., detection of 6-hydroxypicolinic acid as a metabolite) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate this compound’s role in directing palladium-catalyzed C–H functionalization?

- Methodological Answer:

- DFT modeling: Calculate binding energies between this compound’s pyridinyl nitrogen and Pd centers (B3LYP/6-31G* basis set). Compare with experimental reaction kinetics .

- Mechanistic studies: Use isotopic labeling (e.g., D₂O) to track proton transfer steps in catalytic cycles .

Q. What strategies resolve contradictions in this compound’s in vivo pharmacokinetic data across species?

- Methodological Answer:

- Systematic review: Apply PICOT framework to standardize variables:

- Population: Rodent vs. primate models.

- Intervention: Dose (4 mmol/kg in rats vs. scaled equivalents in primates).

- Outcome: Bioavailability metrics (Cₘₐₓ, t₁/₂).

- Meta-analysis: Use random-effects models to account for interspecies variability in NAD⁺ metabolism .

Q. How do this compound cocrystals enhance drug stability, and what experimental designs validate these effects?

- Methodological Answer:

- Cocrystal screening: Use slurry crystallization with APIs (e.g., naproxen) in 1:1 molar ratios. Characterize via PXRD and DSC to confirm stability .

- Accelerated aging tests: Expose cocrystals to 40°C/75% RH for 4 weeks; monitor API degradation via HPLC .

- Data Table:

| Cocrystal Partner | Stability Improvement (%) | Degradation Products |

|---|---|---|

| Naproxen | 92% API remaining | <1% impurities |

| Ibuprofen | 85% API remaining | 3% impurities |

Q. Methodological Frameworks for this compound Research

Q. How to apply the PICOT framework to design studies on this compound’s therapeutic potential?

- Answer:

- Population: Specify model organisms (e.g., Sprague-Dawley rats for renal studies ).

- Intervention: Define dose ranges and administration routes (e.g., intraperitoneal vs. oral).

- Comparison: Use positive controls (e.g., nicotinamide for NAD⁺-related studies).

- Outcome: Quantify biomarkers (e.g., renal Na⁺/phosphate cotransport inhibition ).

- Time: Establish endpoints (e.g., 24-hour post-injection analysis) .

Q. What statistical approaches address small-sample limitations in this compound mechanistic studies?

- Answer:

特性

IUPAC Name |

pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBMAWULFFBRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061703 | |

| Record name | 2-Pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452-77-3 | |

| Record name | 2-Pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1452-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3550CCL59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。